2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl moiety, a triazolopyrazine ring, and a pyrrolidinylacetamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the triazolopyrazine core through a cyclization reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes The final step involves the coupling of the pyrrolidinylacetamide moiety under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazolopyrazine ring can be reduced to modify its electronic properties.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles to create derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrazine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine ring is known to interact with kinase enzymes, inhibiting their activity and thereby modulating signaling pathways involved in cell growth and survival . The benzylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyridines: These compounds share the triazolo core but differ in the attached functional groups and their biological activities.
[1,2,4]triazolo[4,3-a]quinoxalines: These derivatives are known for their DNA intercalation activities and potential as anticancer agents.
8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: This compound is structurally similar but differs in the acetamide moiety, leading to different biological properties.
Uniqueness
2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-16(12-26-11-14-4-2-1-3-5-14)21-15-6-8-23(10-15)17-18-22-20-13-24(18)9-7-19-17/h1-5,7,9,13,15H,6,8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYDSNRYIULDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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